6-Phenylfuro[2,3-d]pyrimidin-4-amine
Description
The Furo[2,3-d]pyrimidine (B11772683) Scaffold: A Privileged Structure in Medicinal Chemistry
The furo[2,3-d]pyrimidine scaffold is a bicyclic heteroaromatic system formed by the fusion of a furan (B31954) ring and a pyrimidine (B1678525) ring. This unique arrangement confers upon it a rigid, planar structure that is capable of engaging in a multitude of interactions with biological macromolecules. Its structural similarity to endogenous purines allows it to act as a bioisostere, interfering with the biological pathways of purine (B94841) metabolism and signaling. This mimicry is a key reason why the furo[2,3-d]pyrimidine core is considered a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are able to bind to multiple, unrelated biological targets.
The versatility of the furo[2,3-d]pyrimidine scaffold is further enhanced by the numerous positions on the ring system that are amenable to chemical modification. This allows for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties, enabling the development of compounds with high potency and selectivity for their intended targets. The inherent drug-like properties of this scaffold, including its metabolic stability and favorable solubility profiles, further contribute to its appeal in drug discovery programs.
The biological activities associated with the furo[2,3-d]pyrimidine core are extensive and well-documented. researchgate.net Derivatives of this scaffold have demonstrated a wide array of pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. researchgate.net However, it is in the field of oncology that the furo[2,3-d]pyrimidine scaffold has shown the most profound impact, with numerous derivatives being investigated as potent anticancer agents. rsc.orgnih.gov These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. researchgate.net
Contextualizing 6-Phenylfuro[2,3-d]pyrimidin-4-amine within Furo[2,3-d]pyrimidine Research
This compound is a specific derivative of the furo[2,3-d]pyrimidine scaffold that features a phenyl group at the 6-position and an amine group at the 4-position. The presence of the phenyl ring provides a crucial point of interaction with biological targets, often through hydrophobic and pi-stacking interactions. The amine group at the 4-position is a key hydrogen bond donor and acceptor, which is critical for anchoring the molecule within the binding sites of enzymes and receptors.
The strategic placement of these functional groups makes this compound a particularly interesting candidate for the development of targeted therapies. Research has shown that analogs of this compound are potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net EGFR is a key player in many cancers, and its inhibition is a clinically validated strategy for cancer treatment. The furo[2,3-d]pyrimidine scaffold of this compound serves as an excellent foundation for the design of EGFR inhibitors, with the phenyl and amine groups playing critical roles in binding to the kinase domain of the receptor. nih.gov
Research Trajectories and Contemporary Significance of Furo[2,3-d]pyrimidin-4-amine (B60386) Analogs
The contemporary significance of this compound is largely defined by the extensive research into its analogs as potential therapeutic agents. The core structure of this compound provides a versatile template for the synthesis of a wide range of derivatives with diverse biological activities. Current research trajectories are focused on several key areas of modification:
Modification of the 6-phenyl group: The phenyl ring at the 6-position is a primary target for modification. Researchers have introduced a variety of substituents onto this ring to enhance potency, selectivity, and pharmacokinetic properties. These modifications can alter the electronic nature of the ring and introduce new points of interaction with the target protein.
Derivatization of the 4-amino group: The amine group at the 4-position is another key site for chemical elaboration. The introduction of different substituents can modulate the hydrogen bonding capacity of the molecule and introduce new steric and electronic features. Chiral amines have been incorporated at this position to explore stereospecific interactions with the target. nih.gov
Exploration of other substitution patterns: While the 4- and 6-positions are the most commonly modified, other positions on the furo[2,3-d]pyrimidine ring system are also being explored. These modifications can further refine the pharmacological profile of the resulting compounds.
The primary therapeutic area driving research into this compound analogs is oncology. A significant body of work has focused on the development of these compounds as inhibitors of protein kinases that are dysregulated in cancer. nih.gov The table below summarizes the activity of some representative 6-aryl-furo[2,3-d]pyrimidin-4-amine analogs as EGFR inhibitors.
| Compound | 4-Amino Group | 6-Aryl Group | EGFR IC50 (nM) |
| Analog 1 | (R)-1-Phenylethylamine | N(1),N(1)-dimethyl-1,2-diamine substituted phenyl | Not specified, but equipotent to Erlotinib |
| Analog 2 | Chiral 4-benzylamino group | Phenyl | Activity dependent on stereochemistry |
Data sourced from a study on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors. nih.gov
Beyond EGFR, furo[2,3-d]pyrimidine derivatives have also been investigated as inhibitors of other kinases such as PI3K/AKT and as dual inhibitors. rsc.orgnih.gov The ability of this scaffold to be adapted to target different kinases highlights its versatility and importance in the development of next-generation cancer therapies.
Structure
3D Structure
Properties
IUPAC Name |
6-phenylfuro[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUPXPVKDBPOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351301 | |
| Record name | 6-phenylfuro[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18031-97-5 | |
| Record name | 6-phenylfuro[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-PHENYLFURO[2,3-D]PYRIMIDIN-4-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 6 Phenylfuro 2,3 D Pyrimidin 4 Amine Analogs
Strategies for Furo[2,3-d]pyrimidine (B11772683) Ring System Construction
Cyclization Reactions for Furo[2,3-d]pyrimidine Formation
Cyclization reactions represent a fundamental approach to constructing the furo[2,3-d]pyrimidine skeleton. These methods typically involve the formation of either the furan (B31954) or the pyrimidine (B1678525) ring in the final step, starting from a pre-functionalized precursor.
One common strategy involves the cyclization of appropriately substituted pyrimidines. For instance, 4-(phenacyloxy)pyrimidine-5-carbonitriles can undergo intramolecular cyclization to yield the furo[2,3-d]pyrimidine core. osi.lv This process relies on the generation of a reactive intermediate that facilitates the ring closure to form the furan portion of the scaffold.
Another approach begins with a substituted furan. Starting with a 2-aminofuran-3-carbonitrile (B147697) derivative, the pyrimidine ring can be constructed. For example, 2-Amino-4,5-diphenylfuran-3-carbonitrile serves as a key building block for synthesizing various furo[2,3-d]pyrimidin-4(3H)-one derivatives, which are precursors to the amine analogs. researchgate.net Modification of 2-aminofurans can lead to the formation of the fused pyrimidine ring, demonstrating the versatility of starting from a furan template. rsc.org
Multicomponent Approaches to Furo[2,3-d]pyrimidine Synthesis
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway to complex heterocyclic systems like furo[2,3-d]pyrimidines. These reactions involve the combination of three or more starting materials in a single synthetic operation to form the final product, which incorporates substantial portions of all reactants. researchgate.net
A notable example is the palladium(II)-catalyzed three-component synthesis of 2,4,6-triarylfuro[2,3-d]pyrimidines. nih.gov This method utilizes β-ketodinitriles, boronic acids, and aldehydes, where both nitrile groups of the β-ketodinitrile participate in the concurrent construction of the fused ring system. This process involves the formation of multiple C-C, C=C, C-O, and C=N bonds in a single pot. nih.gov
Another versatile multicomponent approach is the condensation of 2-unsubstituted imidazole (B134444) N-oxides, arylglyoxals, and 3-ketonitriles to form 2-aminofurans. rsc.orgrsc.org These resulting 2-aminofurans are valuable intermediates that can be further modified to construct the fused furo[2,3-d]pyrimidine system. rsc.org The advantage of such MCRs lies in their ability to generate diverse products under mild conditions, often without the need for chromatographic purification. rsc.org
Cross-Coupling Reactions in Furo[2,3-d]pyrimidine Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of furo[2,3-d]pyrimidines and related fused heterocycles. researchgate.net These reactions allow for the introduction of various substituents, including the key phenyl group at the 6-position.
While much of the literature focuses on analogous systems like pyrrolo[2,3-d]pyrimidines or pyrido[2,3-d]pyrimidines, the principles are directly applicable. researchgate.netnih.gov For instance, Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions can be used to functionalize a pre-formed heterocyclic core. researchgate.netnih.gov A synthetic strategy could involve creating a furo[2,3-d]pyrimidine with a halogen or triflate "handle" at the 6-position, which can then be subjected to a Suzuki coupling with phenylboronic acid to install the desired phenyl group. nih.gov
Furthermore, cascade reactions incorporating a cross-coupling step have been developed. A palladium-catalyzed method for synthesizing pyrido[2,3-d]pyrimidines involves a sequence of imination, Buchwald-Hartwig cross-coupling, and cycloaddition, showcasing the power of transition-metal catalysis in building complex heterocyclic scaffolds efficiently. rsc.org
Specific Synthetic Routes to 6-Phenylfuro[2,3-d]pyrimidin-4-amine and its Core Derivatives
Synthesizing the specific target molecule, this compound, involves a strategic combination of the methodologies described above. A plausible and efficient route can be designed based on established multicomponent and cyclization strategies.
One of the most direct approaches adapts the three-component synthesis of 2,4,6-trisubstituted furo[2,3-d]pyrimidines. nih.gov The general reaction is outlined below:
| Reactant A | Reactant B | Reactant C | Catalyst | Product |
| β-Ketodinitrile | Arylboronic Acid | Aldehyde | Pd(II) | 2,4,6-Triarylfuro[2,3-d]pyrimidine |
To specifically target a 6-phenyl derivative, a β-ketodinitrile bearing a phenyl group would be a logical starting material. A subsequent reaction could then be employed to introduce the 4-amino group, for example, through nucleophilic aromatic substitution of a 4-chloro precursor.
An alternative route starts with the construction of a substituted 2-aminofuran. A 2-amino-5-phenylfuran-3-carbonitrile intermediate can be synthesized and then used to build the pyrimidine ring. The reaction of this intermediate with a suitable reagent like formamide (B127407) or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to the formation of the 4-aminopyrimidine (B60600) ring, yielding the desired this compound. researchgate.net
Derivatization and Substituent Introduction on the Furo[2,3-d]pyrimidin-4-amine (B60386) Scaffold
Once the core this compound scaffold is synthesized, further chemical diversity can be achieved through derivatization. The 4-amino position is a primary site for such functionalization, allowing for the introduction of a wide range of substituents.
Functionalization at the 4-Amino Position
The primary amino group at the C-4 position is a versatile handle for introducing various functionalities. It can undergo reactions typical of anilines, such as acylation, alkylation, and coupling reactions, to generate a library of analogs. nih.gov
A structure-activity relationship study on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines demonstrated the importance of the substituent at the 4-amino position for biological activity. nih.gov In this study, the primary 4-amino group was reacted with various amines, particularly chiral benzylamines, to create a series of N-substituted derivatives. The most active compounds featured a chiral (R)-1-phenylethylamine group at this position. nih.gov
Another strategy for derivatization involves linking other heterocyclic moieties to the 4-amino group. For instance, introducing a 1,3,4-thiadiazole-urea moiety at the C-4 position of a fused pyrimidine ring has been explored to create potent kinase inhibitors. imtm.cz This involves converting the 4-amino group into a more complex side chain, thereby modifying the compound's chemical properties.
The following table summarizes examples of functionalization at the 4-amino position of the 6-aryl-furo[2,3-d]pyrimidine scaffold, as demonstrated in studies targeting EGFR inhibition. nih.gov
| Starting Material | Reagent | Resulting C4-Substituent |
| 6-Aryl-furo[2,3-d]pyrimidin-4-amine | (R)-1-Phenylethylamine | (R)-N-(1-Phenylethyl) |
| 6-Aryl-furo[2,3-d]pyrimidin-4-amine | Benzylamine | N-Benzyl |
| 6-Aryl-furo[2,3-d]pyrimidin-4-amine | Aniline | N-Phenyl |
These modifications highlight the chemical tractability of the 4-amino group and its importance in tuning the biological profile of the furo[2,3-d]pyrimidine scaffold.
Modifications and Substitutions on the 6-Phenyl Moiety
The 6-aryl position of the furo[2,3-d]pyrimidine scaffold is a critical site for modification, significantly influencing the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies have led to the synthesis of numerous analogs with diverse substituents on this phenyl ring. nih.gov
A primary method for introducing this diversity is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 6-position of a suitable furo[2,3-d]pyrimidine precursor (typically a 6-bromo or 6-chloro derivative) and a wide array of arylboronic acids. This approach has been successfully employed to synthesize a large library of 6-aryl-furo[2,3-d]pyrimidin-4-amines. nih.govresearchgate.net
Research has focused on introducing substituents at the para-position of the 6-phenyl ring. These modifications range from simple functional groups to more complex side chains designed to enhance potency and solubility. For instance, one of the most active analogs identified in a study targeting the Epidermal Growth Factor Receptor (EGFR) featured a N¹, N¹-dimethyl-1,2-diamine group in the para position of the 6-aryl moiety. nih.gov This highlights the importance of introducing basic amine functionalities to modulate the compound's properties.
The following table summarizes a selection of substituents that have been successfully introduced onto the 6-phenyl ring, demonstrating the chemical versatility of the Suzuki coupling methodology in this context.
| Substituent at 6-Phenyl Position | Synthetic Rationale | Key Reaction Type |
|---|---|---|
| -H (unsubstituted phenyl) | Baseline compound for SAR studies | Suzuki-Miyaura Coupling |
| 4-(N,N-dimethylamino) | Introduce basicity, potential for H-bonding | Suzuki-Miyaura Coupling |
| 4-(2-(N,N-dimethylamino)ethylamino) | Introduce flexible basic side chain | Suzuki-Miyaura Coupling |
| 4-(N¹,N¹-dimethyl-1,2-diamino) | Enhance potency and target interaction | Suzuki-Miyaura Coupling |
| 4-hydroxymethyl | Improve solubility, H-bond donor/acceptor | Suzuki-Miyaura Coupling |
Elaboration of the Furan Ring System (e.g., C-5 Position)
Modification of the furan portion of the furo[2,3-d]pyrimidine core, particularly at the C-5 position, offers another avenue for structural diversification. Synthetic strategies in this area often involve building the furo[2,3-d]pyrimidine system from a pre-functionalized furan precursor.
One common approach is the introduction of a small alkyl group, such as methyl, at the C-5 position. The synthesis of 5-methyl-furo[2,3-d]pyrimidines can be achieved by starting with hydroxyacetone (B41140) and malononitrile, which react to form a 2-amino-3-cyano-4-methylfuran intermediate. nih.gov This furan derivative is then cyclized with formamidine (B1211174) hydrochloride to construct the fused pyrimidine ring, yielding the 5-methylfuro[2,3-d]pyrimidine core. nih.gov
More complex substituents can also be installed at this position. For example, a synthetic route to 2,4-diamino-5-substituted-furo[2,3-d]pyrimidines involves a Wittig reaction. nih.govebi.ac.uk This strategy begins with a 2,4-diamino-6-chloromethyl furo[2,3-d]pyrimidine intermediate. Although the starting material is named as a 6-chloromethyl derivative based on standard nomenclature for the fused ring system, the reactive site is the methyl group attached to the furan ring (at the C-5 position). This intermediate is then reacted with an appropriate ylide, generated from a phosphonium (B103445) salt, to form a new carbon-carbon double bond at the C-5 position, thereby introducing elaborate side chains like 2-(2-methoxyphenyl)prop-1-en-1-yl. nih.govebi.ac.uk
The table below illustrates examples of substitutions made at the C-5 position.
| Substituent at C-5 Position | Synthetic Approach | Key Intermediate |
|---|---|---|
| -CH₃ | Ring construction from substituted furan | 2-Amino-3-cyano-4-methylfuran |
| -CH=C(CH₃)(2-methoxyphenyl) | Wittig reaction on pre-formed core | 2,4-Diamino-6-chloromethyl furo[2,3-d]pyrimidine |
| -C(O)CH₃ (Acetyl) | Ring construction from substituted furan | 2-Amino-5-acetyl-4-methylfuran-3-carbonitrile |
Introduction of Substituents at the Pyrimidine C-2 Position
Functionalization at the C-2 position of the pyrimidine ring is a key strategy for modulating the electronic properties and biological activity of furo[2,3-d]pyrimidine analogs. A common modification is the introduction of an amino group to create 2,4-diaminofuro[2,3-d]pyrimidines, which have been investigated as inhibitors of various enzymes. nih.gov The synthesis of these 2-amino derivatives typically involves using guanidine (B92328) during the cyclization step that forms the pyrimidine ring.
For the introduction of other substituents, synthetic methodologies developed for related heterocyclic systems can be adapted. One such method involves the reaction of an iminophosphorane with aromatic isocyanates to generate a carbodiimide (B86325) intermediate in situ. researchgate.net This highly reactive intermediate can then be treated with various nucleophiles, such as amines or phenols, to yield 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones. While this method was demonstrated on a 4-oxo scaffold, the underlying chemistry of using an aza-Wittig reaction to form a reactive intermediate that can be trapped by nucleophiles represents a viable pathway for introducing a range of substituents at the C-2 position. researchgate.net
3D-QSAR studies on related furo[2,3-d]pyrimidinone compounds have suggested that introducing bulky and electro-positive groups at the C-2 position could be beneficial for biological activity, further encouraging synthetic efforts in this area. researchgate.net
Spectroscopic and Structural Characterization Methodologies for Synthesized Furo[2,3-d]pyrimidin-4-amines
The unambiguous structural confirmation of newly synthesized this compound analogs relies on a combination of modern spectroscopic and analytical techniques. These methods are essential for verifying the identity, purity, and three-dimensional structure of the target compounds. researchgate.netresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most fundamental techniques used for structural elucidation.
¹H NMR provides information on the number and chemical environment of protons. Characteristic signals include the furan proton (C5-H), aromatic protons of the 6-phenyl ring and any other aryl substituents, and protons of the amino group at C-4. researchgate.net
¹³C NMR is used to identify all unique carbon atoms in the molecule, including the quaternary carbons of the fused ring system. researchgate.netnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the synthesized compounds, which allows for the confirmation of their elemental composition. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups present in the molecule. Key vibrational bands include N-H stretching for the C-4 amine and C=N and C=C stretching within the aromatic and heterocyclic rings. researchgate.netresearchgate.net
X-ray Crystallography: For definitive proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity and conformation. nih.govresearchgate.net It has been successfully used to determine the crystal structures of several 2,4-diaminofuro[2,3-d]pyrimidine derivatives, providing crucial insights into their binding modes with biological targets. nih.govebi.ac.uk
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which serves as a confirmation of the compound's empirical formula and purity. researchgate.net
The following table summarizes the key characterization methods and the type of information they provide.
| Methodology | Information Obtained | Reference Application |
|---|---|---|
| ¹H NMR | Proton environment, connectivity (via coupling) | Confirmation of aromatic and heterocyclic protons. researchgate.net |
| ¹³C NMR | Carbon skeleton of the molecule | Identification of all unique carbon atoms. nih.gov |
| Mass Spectrometry | Molecular weight and elemental formula | Confirmation of molecular formula. researchgate.netnih.gov |
| IR Spectroscopy | Presence of functional groups | Identification of N-H and C=N bonds. researchgate.net |
| X-ray Crystallography | 3D molecular structure and stereochemistry | Unambiguous structure determination. nih.gov |
| Elemental Analysis | Elemental composition and purity | Verification of empirical formula. researchgate.net |
Molecular Mechanisms and Biological Activities of Furo 2,3 D Pyrimidin 4 Amines
Kinase Inhibition Profiles
Akt1 Kinase Inhibition
The serine/threonine kinase Akt1 (also known as Protein Kinase B) is a critical node in the PI3K/Akt signaling pathway, which governs cell proliferation and survival. The furo[2,3-d]pyrimidine (B11772683) scaffold has been identified as a promising starting point for the development of Akt1 inhibitors.
Research into a series of furo[2,3-d]pyrimidine derivatives has elucidated key structure-activity relationships. One study identified a hit compound from a focused library with an IC50 value of 83 μM. Subsequent chemical modifications led to the synthesis of derivatives with improved potency. For instance, a compound featuring a 2-thienyl group at the C-5 position and a methyl group at the C-6 position of the furo[2,3-d]pyrimidine ring demonstrated the most potent activity in this series, with an IC50 value of 24 μM against Akt1 kinase. nih.gov This suggests that the nature of the substituents at the C-5 and C-6 positions significantly influences the inhibitory activity.
Further studies on novel furo[2,3-d]pyrimidine derivatives designed as dual PI3K/Akt inhibitors have yielded compounds with even greater potency. One such derivative, compound 10b , exhibited an IC50 of 0.411 ± 0.02 μM for Akt inhibition, highlighting the potential of this scaffold to produce highly effective inhibitors. nih.gov
| Compound | R1 Group | R2 Group | Akt1 IC50 (μM) |
| Hit Compound | - | - | 83 |
| 3a | 2-thienyl | methyl | 24 |
| 10b (A furo[2,3-d]pyrimidine-thiadiazole hybrid) | - | - | 0.411 |
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell division, and apoptosis. Its dysregulation has been linked to several pathologies, including neurodegenerative diseases and cancer.
The 4-amino-5,6-diaryl-furo[2,3-d]pyrimidine scaffold has been successfully identified as a source of potent GSK-3β inhibitors. nih.gov A representative compound from this series, 4-amino-3-(4-(benzenesulfonylamino)-phenyl)-2-(3-pyridyl)-furo[2,3-d]pyrimidine , demonstrated potent inhibitory activity against GSK-3β, with an IC50 value in the low nanomolar range. nih.govresearchgate.net A docking study proposed the binding mode of this class of compounds within the active site of the kinase. nih.govresearchgate.net
| Compound | GSK-3β IC50 Level |
| 4-amino-3-(4-(benzenesulfonylamino)-phenyl)-2-(3-pyridyl)-furo[2,3-d]pyrimidine | Low Nanomolar |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy. Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines have emerged as a highly promising class of EGFR inhibitors. researchgate.netnih.gov
Structure-activity relationship (SAR) studies involving 29 new 6-aryl-furo[2,3-d]pyrimidin-4-amines revealed that the nature of the substituents at both the C-4 amino group and the C-6 aryl function is critical for EGFR inhibitory activity. nih.gov The presence of a chiral (R)-1-phenylethylamine group at the C-4 position was found to be particularly important for high potency. nih.gov
Several compounds in this series have demonstrated inhibitory activities equipotent to or greater than the approved EGFR inhibitor, Erlotinib. researchgate.net For instance, the most active inhibitor identified in one study featured an (R)-1-phenylethylamine at C-4 and a N(1),N(1)-dimethyl-1,2-diamine group in the para position of the 6-aryl moiety. nih.gov Another study highlighted a derivative with an ethyl amino linker at the sixth position as being highly effective, with an IC50 of 0.4 nM. researchgate.netnih.gov These furo[2,3-d]pyrimidine derivatives also showed a different off-target kinase profile compared to Erlotinib, suggesting a potential for improved selectivity. nih.gov
| Compound ID | C-4 Substitution | C-6 Aryl Substitution | EGFR IC50 (nM) |
| 242 | (R)-1-phenylethylamine | Phenyl | 11 |
| 243 | (R)-1-phenylethylamine | 4-(2-(Dimethylamino)ethoxy)phenyl | 5.3 |
| 244 | (R)-1-phenylethylamine | 4-(2-(Dimethylamino)ethylamino)phenyl | 0.4 |
| 246 | (R)-1-phenylethylamine | 4-(Piperidin-4-yloxy)phenyl | 2.7 |
| Erlotinib | - | - | 5.0 - 80 |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The furo[2,3-d]pyrimidine scaffold has been explored for the development of VEGFR-2 inhibitors. nih.govresearchgate.net
A series of novel furo[2,3-d]pyrimidine derivatives incorporating a biarylurea moiety were designed and synthesized as type II VEGFR-2 inhibitors. nih.gov Several of these compounds demonstrated potent, dose-related inhibition of VEGFR-2 kinase activity with IC50 values in the nanomolar range. nih.govresearchgate.net For example, compound 15b from this series showed significant inhibitory effects. nih.govresearchgate.net The structure-activity relationship studies indicated that the inclusion of the biarylurea moiety was crucial for the significant increase in enzymatic activity compared to simple amide derivatives of the same scaffold. nih.gov
| Compound ID | Linker/Moiety | VEGFR-2 IC50 (nM) |
| 15b | Biarylurea | Not specified |
| 16c | Biarylurea | Not specified |
| 16e | Biarylurea | Not specified |
| Sorafenib (B1663141) | (Reference Drug) | 90 |
Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) Inhibition
Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) is another receptor tyrosine kinase involved in angiogenesis and tumor progression. While extensive data on the specific inhibition of PDGFR-β by 6-phenylfuro[2,3-d]pyrimidin-4-amine is not widely available, related compounds have shown activity.
Studies have indicated that certain 5-methyl-N4-aryl-furo[2,3-d]pyrimidines can inhibit PDGFR-β kinase activity at levels comparable to or better than the multi-kinase inhibitor sunitinib. researchgate.net This suggests that the furo[2,3-d]pyrimidine scaffold has the potential to be adapted for PDGFR-β inhibition, although specific IC50 values for 6-phenyl derivatives are not detailed in the available literature.
| Compound Class | PDGFR-β Inhibition |
| 5-methyl-N4-aryl-furo[2,3-d]pyrimidines | Potent (Comparable to Sunitinib) |
Aurora Kinase Inhibition (Aurora-A and Aurora-B)
Aurora kinases A and B are key regulators of mitosis, and their overexpression is common in many cancers, making them attractive therapeutic targets. While there is extensive research on pyrimidine-based scaffolds as Aurora kinase inhibitors, specific studies focusing on the furo[2,3-d]pyrimidine core are less common.
Numerous pyrimidine (B1678525) derivatives, which share a core structural element with furo[2,3-d]pyrimidines, have been developed as potent inhibitors of both Aurora-A and Aurora-B kinases, with some compounds exhibiting IC50 values in the low nanomolar range. nih.govmdpi.com For example, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases, with the lead compound 18 (CYC116) showing Ki values of 8.0 and 9.2 nM, respectively. While these are not furo[2,3-d]pyrimidine derivatives, their activity highlights the general potential of the broader pyrimidine class against Aurora kinases. Further investigation is required to determine if the furo[2,3-d]pyrimidine scaffold itself can be effectively targeted for Aurora kinase inhibition.
| Compound Class/ID | Target | IC50/Ki (nM) |
| 18 (CYC116) (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine) | Aurora-A | 8.0 (Ki) |
| 18 (CYC116) (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine) | Aurora-B | 9.2 (Ki) |
Microtubule Destabilization and Antimitotic Activity
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are crucial for several cellular processes, most notably mitosis. nih.gov Agents that interfere with microtubule dynamics are potent antimitotic agents and have become some of the most effective drugs in cancer therapy. nih.gov Furo[2,3-d]pyrimidine derivatives have been identified as a novel class of microtubule targeting agents that function by destabilizing microtubules, leading to mitotic arrest and cell death. nih.govnih.gov
Tubulin Binding and Polymerization Inhibition
Research has demonstrated that certain 4-substituted-5-methyl-furo[2,3-d]pyrimidines are potent inhibitors of tubulin assembly. nih.gov These compounds bind to the colchicine (B1669291) site on β-tubulin, which is located at the interface between the α- and β-tubulin monomers. nih.govnih.gov This binding event disrupts the polymerization of tubulin into functional microtubules. nih.gov
Molecular docking studies have provided insight into the specific interactions between the furo[2,3-d]pyrimidine scaffold and the colchicine binding site. The furo[2,3-d]pyrimidine core overlaps with the C-ring of colchicine, while the phenyl group at the 4-amino position orients into a hydrophobic pocket, mimicking the A-ring of colchicine. nih.gov The specific substituents on the phenyl ring and the 4-amino nitrogen are crucial for optimizing these interactions and enhancing inhibitory potency. nih.gov For instance, certain derivatives have shown tubulin assembly inhibition with IC50 values comparable to that of the well-known colchicine-site binding agent Combretastatin A-4 (CA-4). nih.gov The inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound | Description | Tubulin Polymerization IC50 (µM) | Reference |
|---|---|---|---|
| Compound 4a | Heterocyclic-Fused Pyrimidine | Dose-dependent inhibition | nih.gov |
| Compound 6a | Heterocyclic-Fused Pyrimidine | Dose-dependent inhibition | nih.gov |
| Combretastatin A-4 (CA-4) | Reference Agent | Comparable to active furo[2,3-d]pyrimidines | nih.gov |
| Colchicine | Positive Control | Effective at 5 µM | nih.gov |
Mechanisms of Overcoming Drug Resistance in Microtubule-Targeting Agents
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). nih.govnih.gov Two common mechanisms that limit the efficacy of microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids are the overexpression of the drug efflux pump P-glycoprotein (P-gp) and the expression of specific tubulin isotypes, such as βIII-tubulin. nih.gov
Notably, many tubulin inhibitors that target the colchicine binding site are less susceptible to these resistance mechanisms. nih.gov Studies have shown that certain 4-substituted-5-methyl-furo[2,3-d]pyrimidines can effectively circumvent P-gp and βIII-tubulin mediated drug resistance. nih.gov The ability to maintain potency in resistant cell lines is a critical advantage. The resistance index (RI), calculated by dividing the IC50 value in the resistant cell line by the IC50 in the parental cell line, is used to quantify this effect. Furo[2,3-d]pyrimidine derivatives have demonstrated low RI values, indicating their efficacy is not significantly diminished by these common resistance mechanisms. nih.gov
| Compound Class | Resistance Mechanism | Observed Effect | Reference |
|---|---|---|---|
| 4-Substituted-5-methyl-furo[2,3-d]pyrimidines | P-glycoprotein (P-gp) overexpression | Circumvented resistance | nih.gov |
| 4-Substituted-5-methyl-furo[2,3-d]pyrimidines | βIII-tubulin expression | Circumvented resistance | nih.gov |
| Heterocyclic-Fused Pyrimidines | Clinically relevant multidrug resistance | Significantly overcame resistance | nih.gov |
Folate Pathway Enzyme Modulation
The folate metabolic pathway is essential for the synthesis of nucleotides required for DNA replication and repair. Enzymes within this pathway, such as Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS), are validated targets for cancer chemotherapy. wikipedia.orgwikipedia.org The furo[2,3-d]pyrimidine scaffold, as a bioisostere of the pteridine (B1203161) ring found in folic acid, has been investigated for its potential to inhibit these crucial enzymes. drugbank.comacs.org
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a critical enzyme that reduces dihydrofolate to tetrahydrofolate, a key cofactor for nucleotide synthesis. wikipedia.org Inhibition of DHFR depletes the cellular supply of thymidine, leading to the disruption of DNA synthesis and cell death. zsmu.edu.ua Several classical and nonclassical antifolates have been developed as DHFR inhibitors. zsmu.edu.ua
Specific 2,4-diamino-furo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as DHFR inhibitors. drugbank.comacs.org These compounds were designed as potential dual inhibitors of both TS and DHFR. drugbank.com For example, classical antifolate analogues featuring the furo[2,3-d]pyrimidine ring system have shown significant inhibitory activity against DHFR from various sources, including human and pathogenic organisms like Pneumocystis carinii. acs.org However, other structural variations, such as conformationally restricted tricyclic furo[2,3-d]pyrimidines, have shown surprisingly weak inhibitory activity against DHFR, suggesting that the flexibility and specific orientation of the side chains are critical for binding to the enzyme's active site. acs.org
Thymidylate Synthase (TS) Inhibition
Thymidylate Synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), which is the sole de novo source for thymidine, an essential precursor for DNA synthesis. wikipedia.orgnih.gov Consequently, TS is a well-established target for anticancer drugs. wikipedia.orgtaylorandfrancis.com
The furo[2,3-d]pyrimidine scaffold has been explored for its potential as a TS inhibitor. drugbank.com Certain classical antifolate analogues containing the furo[2,3-d]pyrimidine ring system were synthesized with the goal of achieving dual inhibition of both TS and DHFR. drugbank.com While related scaffolds like thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines have demonstrated potent TS inhibitory activity, the specific efficacy of this compound as a TS inhibitor is not extensively detailed in the reviewed literature. nih.govnih.govnih.govnih.gov The design of these inhibitors often involves a 2-amino-4-oxo-pyrimidine ring, which is considered important for potent TS inhibition. nih.gov
Other Mechanistic Insights into Enzyme Inhibition
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition in Necroptosis Pathways
The furo[2,3-d]pyrimidine scaffold, the core structure of this compound, has been identified as a class of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors. Specifically, these compounds have been classified as Type II ATP enzyme inhibitors of RIPK1. nih.gov Research by Harris et al. in 2013 identified furan[2,3-d]pyrimidines as having good in vitro activity against RIPK1 kinase. nih.gov However, the progression of these initial compounds was limited due to challenges with their pharmacokinetic properties and off-target activities. nih.gov
Necroptosis is a form of regulated necrotic cell death that is critically mediated by the kinase activity of RIPK1 and RIPK3. nih.gov Upon activation by stimuli such as tumor necrosis factor (TNF), RIPK1 and RIPK3 form a complex known as the necrosome. nih.gov The kinase activity of RIPK1 is essential for the subsequent phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein in the necroptosis pathway. nih.gov By binding to the ATP pocket of RIPK1, inhibitors with the furo[2,3-d]pyrimidine core can block the kinase activity, thereby preventing the formation and activation of the necrosome and inhibiting necroptotic cell death. While the general class of furo[2,3-d]pyrimidines has been identified as RIPK1 inhibitors, specific data on the RIPK1 inhibitory activity of this compound is not extensively detailed in the currently available literature.
Miscellaneous Pharmacological Actions
Derivatives of the furo[2,3-d]pyrimidine scaffold have demonstrated a wide array of pharmacological activities, primarily centered around kinase inhibition and anticancer effects. These compounds are recognized for their capacity to interact with various biological targets, leading to potent cellular responses. nih.gov
Furo[2,3-d]pyrimidine derivatives have been investigated as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Protein Kinase B (AKT). nih.govrsc.org For instance, certain synthesized compounds within this class have shown significant inhibitory activity against PI3Kα/β and AKT enzymes, with IC50 values in the nanomolar range. nih.gov This dual inhibition can lead to the induction of cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of this scaffold in oncology. nih.gov
Furthermore, the furo[2,3-d]pyrimidine core is a key component in the development of multi-targeted Receptor Tyrosine Kinase (RTK) inhibitors. researchgate.net Specific derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β). researchgate.net The antitumor effects of these compounds have been evaluated against various human cancer cell lines, including HepG2 (liver carcinoma), Bel-7402 (liver carcinoma), HeLa (cervical cancer), and the resistant MCF-7 (breast cancer) cell line. nih.govresearchgate.nettandfonline.com
Some furo[2,3-d]pyrimidine-based chalcones have demonstrated potent anti-proliferative activity against a panel of 59 human cancer cell lines (NCI 59). nih.gov The mechanism of their antitumor action can include the disruption of the cell cycle and the induction of apoptosis. nih.gov
Beyond their role as kinase inhibitors, furo[2,3-d]pyrimidines have also been explored for other biological activities. Research has shown that certain derivatives possess analgesic properties. researchgate.net Additionally, this chemical class has been studied for its potential as antifolates, which are compounds that interfere with the action of folic acid. acs.org
The diverse biological activities of the furo[2,3-d]pyrimidine scaffold are summarized in the table below.
| Pharmacological Action | Target/Pathway | Cell Lines/Model | Reference |
| PI3K/AKT Inhibition | PI3Kα/β, AKT | Breast Cancer HS 578T | nih.gov |
| RTK Inhibition | VEGFR-2, PDGFR-β | - | researchgate.net |
| Anticancer Activity | - | HepG2, Bel-7402, HeLa | tandfonline.com |
| Anticancer Activity | - | Resistant MCF-7 | nih.gov |
| Analgesic Activity | - | Rat chronic constriction injury model | researchgate.net |
| Antifolate Activity | Folate pathway | - | acs.org |
Structure Activity Relationship Sar and Rational Drug Design Principles for Furo 2,3 D Pyrimidin 4 Amine Analogs
Systematic Evaluation of Substituent Effects on Biological Potency and Selectivity
The 6-phenyl group is a critical component for the activity of many furo[2,3-d]pyrimidin-4-amine (B60386) derivatives, particularly in the context of Epidermal Growth Factor Receptor (EGFR) inhibition. The substitution pattern on this phenyl ring significantly modulates the inhibitory potency.
Research on chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines has shown that specific substitutions on the 6-aryl moiety can lead to compounds with potency equivalent to the established EGFR inhibitor, Erlotinib. nih.gov One of the most effective modifications involves the introduction of a N(1),N(1)-dimethyl-1,2-diamine group at the para-position of the phenyl ring. nih.gov This substitution, combined with optimal stereochemistry at the C-4 position, yields highly potent inhibitors. nih.gov
The table below summarizes the structure-activity relationship for substitutions on the 6-phenyl ring of furo[2,3-d]pyrimidin-4-amine analogs targeting EGFR.
| Compound | 6-Phenyl Substitution | 4-Amino Group | EGFR IC₅₀ | Reference |
| Analog 1 | Unsubstituted | (R)-1-phenylethylamine | - | nih.gov |
| Analog 2 | p-(N,N-dimethyl-1,2-diamine) | (R)-1-phenylethylamine | Equipotent to Erlotinib | nih.gov |
| Analog 3 | Various other substitutions | (R)-1-phenylethylamine | Varied Activity | nih.gov |
The substituent at the C-4 amino position plays a pivotal role in determining the biological activity and selectivity of furo[2,3-d]pyrimidine (B11772683) analogs. The size, chirality, and nature of this group are crucial for effective interaction with the target protein.
In the development of EGFR inhibitors, the stereochemistry of the 4-amino substituent is a key determinant of activity. A chiral (R)-1-phenylethylamine group at the C-4 position has been identified as optimal for high potency. nih.gov Molecular dynamics simulations suggest that this specific configuration allows for favorable cation-π interactions within the kinase binding site, stabilizing the drug-receptor complex. nih.gov The combination of this chiral amine at C-4 with a substituted 6-aryl group resulted in the most active EGFR inhibitors in the series. nih.gov
Furthermore, a series of 4-anilino-furo[2,3-d]pyrimidine derivatives were designed and evaluated as dual inhibitors of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov These studies confirmed that the 4-anilino moiety is a key pharmacophoric feature for potent inhibition of these cancer-related tyrosine kinases. nih.gov
| Compound Series | Target | Key Finding at C-4 Position | Reference |
| Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines | EGFR | A chiral (R)-1-phenylethylamine is crucial for high potency, enabling favorable cation-π interactions. | nih.gov |
| 4-Anilino-furo[2,3-d]pyrimidines | EGFR/HER2 | The 4-anilino group is a key feature for dual inhibitory activity. | nih.gov |
Substitutions on the furan (B31954) portion of the scaffold, particularly at the C-5 position, provide another avenue for modulating biological activity. This position is often solvent-accessible in kinase binding pockets, and introducing appropriate side chains can significantly enhance potency and selectivity. nih.gov
In the pursuit of dual inhibitors for Tie-2 and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a novel class of furo[2,3-d]pyrimidines was discovered where a diarylurea moiety at the C-5 position led to a remarkable enhancement in activity against both enzymes. nih.gov This modification highlights the importance of this position for extending into and interacting with specific regions of the kinase domain. Similarly, in the context of EGFR/HER2 inhibition, modifications to the side chain at the C-5 position were found to greatly affect the in-vitro inhibitory activity. nih.gov
Other studies have shown that placing a 2-thienyl group at C-5 and a methyl group at C-6 of the furo[2,3-d]pyrimidine ring resulted in a compound with strong inhibitory activity against the AKT-1 kinase. nih.gov
| Compound Series | Target | Key Finding at C-5 Position | Resulting Potency | Reference |
| 4-Amino-furo[2,3-d]pyrimidines | Tie-2/VEGFR2 | Diarylurea moiety | <3 nM | nih.gov |
| 4-Anilino-furo[2,3-d]pyrimidines | EGFR/HER2 | Modification of solvent-accessible side chain | Greatly affected activity | nih.gov |
| Furo[2,3-d]pyrimidines | AKT-1 | 2-Thienyl group (with 6-methyl) | IC₅₀ = 24 μM | nih.gov |
The C-2 position of the pyrimidine (B1678525) ring offers a vector for chemical modification that can influence target binding and selectivity. While less explored than other positions for the 6-phenylfuro[2,3-d]pyrimidin-4-amine core, available data indicates its significance.
For instance, a furo[2,3-d]pyrimidine derivative bearing a 4-methoxyphenyl (B3050149) group at the C-2 position was identified as a potent dual inhibitor of Tie-2 and VEGFR2, with an IC₅₀ of less than 3 nM on both kinases. nih.gov Another study identified a derivative with a 3-pyridyl group at the C-2 position that exhibited potent inhibitory activity against GSK-3beta in the low nanomolar range. researchgate.net
Studies on the bioisosteric thieno[2,3-d]pyrimidine (B153573) scaffold, an analog of the furo[2,3-d]pyrimidine core, have also provided insights. For these compounds, the introduction of small alkyl groups at the C-2 position was investigated for anti-proliferative activity against breast cancer cell lines. mdpi.com An ethyl group at C-2 yielded a compound with an IC₅₀ of 0.11 μM against the MCF-7 cell line. mdpi.com While these findings are on a related scaffold, they suggest that small, hydrophobic substituents at the C-2 position can be favorable for anticancer activity.
| Scaffold | C-2 Substituent | Target | Biological Activity | Reference |
| Furo[2,3-d]pyrimidine | 4-Methoxyphenyl | Tie-2/VEGFR2 | IC₅₀ < 3 nM | nih.gov |
| Furo[2,3-d]pyrimidine | 3-Pyridyl | GSK-3beta | Low nanomolar IC₅₀ | researchgate.net |
| Thieno[2,3-d]pyrimidine | Ethyl | MCF-7 Cells | IC₅₀ = 0.11 μM | mdpi.com |
Bioisosteric Transformations and Scaffold Hopping Strategies
Bioisosteric replacement and scaffold hopping are powerful strategies in rational drug design to improve a compound's pharmacological profile by replacing a core molecular structure with a chemically different but functionally similar one. These techniques have been successfully applied to the furo[2,3-d]pyrimidine series.
One notable example is the scaffold hopping from thienopyrimidine acids to identify potent inhibitors of Notum, a negative regulator of the Wnt signaling pathway. nih.gov This effort led to the discovery of furano[2,3-d]pyrimidine amides as potent Notum inhibitors suitable for exploring Wnt signaling in the central nervous system. nih.gov The replacement of the thiophene (B33073) ring with a furan ring resulted in a more polar template, and subsequent optimization, such as replacing a 6-methyl with a 6-CF₃ group, restored potent inhibitory activity. nih.gov
Another strategy involved combining the furopyrimidine scaffold with the 1,3,4-thiadiazole (B1197879) pharmacophore. nih.govrsc.org This bioisosteric approach was hypothesized to enhance anticancer potential by targeting different enzymatic and cellular processes, including the inhibition of PI3Kα and AKT-1 enzymes. nih.gov This combination aimed to create new chemical entities with improved properties for cancer therapy. nih.govrsc.org
Conformational Landscape and Bioactive Conformations in Furo[2,3-d]pyrimidine Derivatives
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The furo[2,3-d]pyrimidine core is a relatively planar and rigid system, which provides a stable platform for the specific spatial arrangement of its substituents.
The bioactive conformation of these derivatives is dictated by the rotational freedom of the appended groups and their interactions within the binding site. As mentioned previously, molecular dynamics studies of chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines revealed that the high EGFR activity of the (R)-enantiomer is due to its ability to adopt a conformation that facilitates favorable cation-π interactions. nih.gov
Optimization of Molecular Properties for Enhanced Biological Activity
The furo[2,3-d]pyrimidine scaffold serves as a versatile template in medicinal chemistry, amenable to structural modifications that significantly enhance biological activity. Through rational drug design, researchers have systematically altered substituents at various positions on the fused ring system to optimize potency, selectivity, and pharmacokinetic profiles. Key strategies have focused on modifications at the C-4, C-5, and C-6 positions, as well as the hybridization of the core structure with other known pharmacophores to target a range of enzymes, particularly protein kinases involved in cell signaling pathways.
A critical area of optimization involves the C-4 amino group. Studies targeting the Epidermal Growth Factor Receptor (EGFR) have shown that the stereochemistry of the substituent at this position is paramount for potent inhibition. Specifically, the introduction of a chiral (R)-1-phenylethylamine group at C-4 has been identified as a key modification for high EGFR activity. This specific stereoisomer allows for favorable cation-π interactions within the kinase binding site, a detail confirmed through molecular dynamics simulations. nih.gov The most potent inhibitor from one such study, which was equipotent to the established drug Erlotinib, combined this optimal C-4 substituent with a N(1),N(1)-dimethyl-1,2-diamine group on the 6-aryl moiety. nih.gov
Modifications to the 5- and 6-positions of the furo[2,3-d]pyrimidine ring have also been crucial for modulating activity against different kinase targets. In the development of AKT-1 kinase inhibitors, substitutions at these positions were found to dramatically influence potency. For instance, a derivative featuring a 2-thienyl group at C-5 and a methyl group at C-6 demonstrated a strong inhibitory activity with an IC₅₀ value of 24 μM. nih.gov Further investigation into dual inhibitors of EGFR and Human Epidermal growth factor Receptor 2 (HER2) revealed that modifying the side chain at the C-5 position significantly impacts inhibitory activity. nih.gov Derivatives bearing a 5-carboxylic acid side chain, particularly when paired with a 3-chloroanilino or 3-bromoanilino group at C-4, showed significant submicromolar EGFR inhibition. nih.gov
Another successful optimization strategy involves the creation of hybrid molecules that combine the furo[2,3-d]pyrimidine scaffold with other biologically active moieties. To develop dual Phosphoinositide 3-kinase (PI3K) and AKT inhibitors, researchers integrated a 1,3,4-thiadiazole pharmacophore. This approach yielded compound 10b , which demonstrated high inhibitory activity against PI3Kα (IC₅₀ = 0.175 μM), PI3Kβ (IC₅₀ = 0.071 μM), and AKT (IC₅₀ = 0.411 μM). nih.govrsc.org This compound also exhibited potent and selective antiproliferative activity against the HS 578T breast cancer cell line (GI₅₀ = 1.51 μM). nih.govrsc.org Similarly, novel furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have been designed as FMS-like tyrosine kinase 3 (FLT3) inhibitors, with one promising compound demonstrating cytotoxic effects in cells expressing the FLT3-ITD mutation that exceeded the potency of sorafenib (B1663141) and quizartinib. nih.gov
Rational design based on structural similarity to known kinase-binding fragments has also proven effective. A series of furo[2,3-d]pyrimidine derivatives were designed as potential Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors based on their similarity to an oxazole (B20620) fragment that binds to the receptor's back pocket. nih.gov This effort led to the identification of several compounds with good to moderate nanomolar inhibition, with compound 10c (IC₅₀ = 41.40 nM) being equipotent to the multi-kinase inhibitor sorafenib. nih.gov
The following tables summarize key research findings on the optimization of furo[2,3-d]pyrimidine analogs.
Table 1: Structure-Activity Relationship of Furo[2,3-d]pyrimidine Analogs as Kinase Inhibitors
| Compound ID | Target Kinase(s) | Key Substitutions | Activity (IC₅₀/GI₅₀) |
|---|---|---|---|
| Analog of Erlotinib | EGFR | C-4: (R)-1-phenylethylamine; C-6: Aryl with N(1),N(1)-dimethyl-1,2-diamine | Equipotent to Erlotinib nih.gov |
| 10b | PI3Kα/β, AKT | Hybrid with 1,3,4-thiadiazole | PI3Kα: 0.175 μM; PI3Kβ: 0.071 μM; AKT: 0.411 μM nih.govrsc.org |
| 10c | VEGFR-2 | - | 41.40 nM nih.gov |
| VIa | - | - | 1.20 μM (MCF-7 cell line) nih.gov |
| VIb | - | - | 1.90 μM (MCF-7 cell line) nih.gov |
| Compound 49 | FLT3-ITD | Hybrid with 1,3,4-thiadiazole-urea | More potent than Sorafenib nih.gov |
Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines
| Compound ID | Cancer Cell Line | Activity Metric | Value (μM) |
|---|---|---|---|
| 10b | HS 578T (Breast) | GI₅₀ | 1.51 nih.govrsc.org |
| 7h | A549 (Lung) | IC₅₀ | 0.5 nih.gov |
| 8d | - | - | - |
| 10 | A549 (Lung) | IC₅₀ | 21.4 nih.gov |
| VIa | NCI 59 cell panel | Mean GI₅₀ | 2.41 nih.gov |
| VIb | NCI 59 cell panel | Mean GI₅₀ | 1.23 nih.gov |
Computational Chemistry and in Silico Approaches in Furo 2,3 D Pyrimidine Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Phenylfuro[2,3-d]pyrimidin-4-amine and its analogs, docking studies are crucial for understanding how these ligands interact with their biological targets, typically the active sites of proteins like kinases.
Docking studies on the 6-aryl-furo[2,3-d]pyrimidin-4-amine scaffold have been instrumental in elucidating their mechanism of action, particularly as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR). researchgate.netnih.gov These studies reveal the specific binding modes and key non-covalent interactions that stabilize the ligand-protein complex.
For instance, when docked into the ATP-binding site of EGFR, the furo[2,3-d]pyrimidine (B11772683) core often acts as a scaffold, positioning the phenyl group at the C6 position and the amine group at C4 to form critical interactions with amino acid residues. Key interactions frequently observed for this class of compounds include:
Hydrogen Bonds: The pyrimidine (B1678525) nitrogen atoms and the 4-amino group are common hydrogen bond donors or acceptors, often interacting with backbone residues in the hinge region of the kinase.
Hydrophobic Interactions: The phenyl ring at the C6 position typically occupies a hydrophobic pocket, interacting with nonpolar residues.
Cation-π Interactions: The electron-rich phenyl group can form favorable cation-π interactions with positively charged residues like lysine, which can significantly contribute to binding affinity. nih.gov
| Interaction Type | Ligand Moiety | Target Residues (Example: EGFR) |
| Hydrogen Bonding | Pyrimidine N1/N3, 4-Amino Group | Hinge Region (e.g., Met) |
| Hydrophobic Interactions | 6-Phenyl Group | Hydrophobic Pocket (e.g., Leu, Val) |
| Cation-π Interactions | 6-Phenyl Group | Charged Residues (e.g., Lys) |
Beyond identifying binding modes, molecular docking is employed to predict the binding affinity of a ligand for its target, often expressed as a scoring function or estimated free energy of binding (ΔG). lew.ro While these scores are approximations, they are highly valuable for ranking potential inhibitors and prioritizing compounds for synthesis and biological testing. nih.gov
This predictive power is central to structure-based drug design. By analyzing the docked pose of a lead compound like this compound, medicinal chemists can identify opportunities for structural modification to enhance binding. For example, if a specific pocket in the active site is unoccupied, the phenyl ring could be substituted with a larger group to achieve additional favorable interactions. Similarly, modifications to the 4-amino group can be explored to optimize hydrogen bonding networks. nih.govnih.gov This iterative cycle of docking, scoring, and chemical modification is a cornerstone of modern drug discovery, enabling the rational design of more potent and selective inhibitors. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. These methods provide detailed information about molecular structure, charge distribution, and orbital energies (e.g., HOMO and LUMO), which are fundamental to understanding the molecule's reactivity and interaction potential. mdpi.com
Calculations can determine the distribution of electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with biological targets, such as forming hydrogen bonds or electrostatic interactions. Furthermore, quantum chemical methods can be used to calculate descriptors that correlate with the molecule's chemical reactivity, aiding in the prediction of its metabolic stability and potential for covalent interactions. mdpi.comjournalijar.com
Homology Modeling and Protein Structure Prediction in Furo[2,3-d]pyrimidine Target Identification
While molecular docking requires a three-dimensional structure of the target protein, experimentally determined structures (via X-ray crystallography or NMR) are not always available. In such cases, homology modeling can be used to generate a reliable 3D model of the target protein. nih.gov
The process involves identifying a protein with a similar amino acid sequence for which a structure has been experimentally determined (the "template"). The sequence of the target protein is then aligned with the template sequence, and a 3D model is constructed based on the template's backbone structure. nih.gov This modeled protein structure can then be used for docking studies with furo[2,3-d]pyrimidine ligands to predict binding modes and affinities. This approach expands the range of biological targets that can be investigated for their potential interaction with this compound and its derivatives, even in the absence of an experimental structure. researchgate.net
In Silico Prediction of Biological Activities
Various in silico tools and algorithms are available to predict the biological activity spectrum of a compound based on its chemical structure. Software platforms like PASS (Prediction of Activity Spectra for Substances) and Molinspiration analyze the structural fragments of a molecule and compare them to databases of known biologically active compounds. researchgate.netekb.eg
For this compound, these methods can generate a list of probable biological activities, such as kinase inhibition, anti-proliferative effects, or interaction with other enzyme classes. researchgate.netnih.gov These predictions serve as a valuable screening tool, helping to guide experimental testing toward the most promising therapeutic areas and potentially identifying novel applications for the compound. ekb.eg
Computational Studies on Solvent Effects and Intermolecular Interactions
The biological environment is aqueous, and the interactions between a drug molecule and the surrounding solvent (water) can significantly influence its conformation and binding properties. Computational methods, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent on a molecule's properties. qnl.qa
These studies are often combined with quantum chemical calculations to understand how the solvent affects the electronic structure, stability, and geometry of this compound. By calculating properties in different simulated solvents (e.g., water, ethanol, toluene), researchers can predict the molecule's behavior in various environments, from nonpolar lipid membranes to the polar cytoplasm. researchgate.net This provides a more accurate picture of the intermolecular forces at play, including hydrogen bonding with solvent molecules, which is crucial for understanding drug solubility, transport, and ultimately, ligand-receptor binding. nih.gov
Preclinical Evaluation and Translational Prospects of Furo 2,3 D Pyrimidin 4 Amine Analogs
In Vitro Efficacy Studies
The initial stages of preclinical evaluation for 6-phenylfuro[2,3-d]pyrimidin-4-amine analogs involve a battery of in vitro assays to determine their biological activity at the cellular and molecular levels. These studies are crucial for establishing a preliminary understanding of their therapeutic potential and mechanism of action.
Derivatives of the furo[2,3-d]pyrimidine (B11772683) and the closely related thieno[2,3-d]pyrimidine (B153573) core have demonstrated potent cytotoxic and antiproliferative effects across a wide spectrum of human cancer cell lines. These assays, typically measured by metrics such as IC50 values (the concentration of a drug that inhibits a given biological process by 50%), reveal the compound's ability to inhibit cancer cell growth.
Studies have shown that these compounds are active against lung carcinoma (A549), breast cancer (MCF-7, MDA-MB-231), fibrosarcoma (HT-1080), and various leukemia cell lines (MOLM-13, MV4-11). For instance, certain novel furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrids exhibit moderate cytotoxicity with IC50 values ranging from 13.89 to 19.43 µM against HT-1080, MCF-7, MDA-MB-231, and A549 cell lines. nih.gov Thieno[2,3-d]pyrimidin-4(3H)-one analogs have also shown strong antiproliferative effects, with one compound exhibiting an IC50 value of 0.94 μM against A549 cells while showing no toxicity to normal human liver cells. nih.gov
The substitution pattern on the furo[2,3-d]pyrimidine scaffold plays a critical role in determining the cytotoxic potency. For example, a structure-activity relationship (SAR) study of 29 new 6-aryl-furo[2,3-d]pyrimidin-4-amines revealed that the most active inhibitor was substituted with (R)-1-phenylethylamine at the C-4 position and a N(1), N(1)-dimethyl-1,2-diamine group on the 6-aryl moiety. nih.gov Similarly, N-phenylthieno[2,3-d]pyrimidin-4-amines have shown potent activity, with the most active compounds having IC50 values of 0.16 and 0.18 μM against cell growth. nih.gov
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (8f) | HT-1080 | Fibrosarcoma | 13.89 - 19.43 | nih.gov |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (8f) | MCF-7 | Breast Cancer | 13.89 - 19.43 | nih.gov |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (8f) | MDA-MB-231 | Breast Cancer | 13.89 - 19.43 | nih.gov |
| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (8f) | A549 | Lung Carcinoma | 13.89 - 19.43 | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-one (Compound 15) | A549 | Lung Carcinoma | 0.94 | nih.gov |
| 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol | - | - | 0.16 | nih.govresearchgate.net |
| 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol | - | - | 0.18 | nih.govresearchgate.net |
| Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea (Compound 49) | MOLM-13 | Acute Myeloid Leukemia | Nanomolar range | imtm.cz |
| Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea (Compound 49) | MV4-11 | Acute Myeloid Leukemia | Nanomolar range | imtm.cz |
To understand the cellular mechanisms underlying their antiproliferative effects, furo[2,3-d]pyrimidine analogs have been subjected to various mechanistic assays. A common finding is their ability to induce apoptosis, or programmed cell death, a critical process for eliminating cancer cells.
For example, a furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid, compound 8f, was found to induce apoptosis through the activation of caspases 3/7, which are key executioner enzymes in the apoptotic cascade. nih.gov Similarly, studies on related pyrazolo[3,4-d]pyrimidine derivatives demonstrated that they inhibit cancer cell proliferation by inducing apoptosis, confirmed by an increase in cells with DNA fragmentation. mdpi.comresearchgate.net Treatment of A549 lung cancer cells with a thieno[2,3-d]pyrimidin-4(3H)-one analog led to nuclear chromatin concentration and fragmentation, characteristic morphological changes of apoptosis. nih.gov This apoptotic induction is often linked to the modulation of the Bcl-2 family of proteins, which are crucial regulators of the process. nih.gov
In addition to apoptosis, these compounds can also affect cell cycle progression. Dual inhibition of EGFR and ErbB2 by a pyrazolo[3,4-d]pyrimidine derivative resulted in the accumulation of cells in the pre-G1 phase and cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. researchgate.net
The anticancer activity of this compound analogs is frequently attributed to their ability to inhibit protein kinases, particularly receptor tyrosine kinases (RTKs), which are often dysregulated in cancer. Enzyme and receptor binding assays are used to quantify the inhibitory potency of these compounds against specific molecular targets.
A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR). researchgate.net Numerous studies have identified chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines as potent EGFR inhibitors, with some analogs demonstrating potency equipotent to the approved drug Erlotinib. nih.gov For instance, 5-methyl-N4-aryl-furo[2,3-d]pyrimidines have shown single-digit nanomolar inhibition of EGFR kinase. doi.orgresearchgate.net
Beyond EGFR, these scaffolds have shown activity against a range of other important cancer-related kinases. Certain 5-methyl-furo[2,3-d]pyrimidine analogs were found to be potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β), often exceeding the potency of the multi-kinase inhibitor sunitinib. doi.orgresearchgate.net Other targeted kinases include Fibroblast Growth Factor Receptor 1 (FGFR1) and FMS-like Tyrosine Kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant common in acute myeloid leukemia (AML). nih.govimtm.cz Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have demonstrated nanomolar cytotoxicity in FLT3-ITD expressing AML cell lines by suppressing FLT3 phosphorylation. imtm.cz
| Compound Class | Target Kinase | Inhibitory Value | Reference |
|---|---|---|---|
| 5-Methyl-N4-aryl-furo[2,3-d]pyrimidines (Compounds 6-10) | EGFR | Single-digit nM | doi.orgresearchgate.net |
| 5-Methyl-furo[2,3-d]pyrimidine (Compound 1) | VEGFR-2 | More potent than sunitinib | doi.orgresearchgate.net |
| 5-Methyl-furo[2,3-d]pyrimidines (Compounds 1, 3-10) | PDGFR-β | More potent than sunitinib | doi.orgresearchgate.net |
| N-phenylthieno[2,3-d]pyrimidin-4-amines | FGFR1 | IC50 = 0.16 µM | nih.govresearchgate.net |
| Furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea (Compound 49) | FLT3-ITD | Potent suppression of phosphorylation | imtm.cz |
In Vivo Efficacy Studies in Relevant Disease Models (e.g., Murine Xenograft Models)
Following promising in vitro results, the efficacy of lead compounds is tested in vivo using animal models, most commonly murine xenograft models where human cancer cells are implanted into immunocompromised mice. These studies provide crucial information on a compound's ability to inhibit tumor growth in a complex biological system.
While in vivo data for the specific this compound parent compound is limited in the public domain, studies on closely related analogs demonstrate the therapeutic potential of the scaffold. For example, a 5-methylfuro[2,3-d]pyrimidine analog (compound 1) showed significant in vivo efficacy in an A498 renal cancer xenograft model in mice. doi.orgresearchgate.net Another study on 4-amino-thieno[2,3-d]pyrimidines linked to N,N'diaryl urea (B33335) moieties found that many of the compounds demonstrated antitumor activity against the HT1080 human fibrosarcoma tumor growth model in vivo. researchgate.net These findings support the translation of this class of compounds from in vitro activity to in vivo efficacy, a critical step in the drug development pipeline.
Pharmacokinetic and ADME Considerations in Preclinical Drug Discovery
The therapeutic success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). Preclinical ADME studies are vital to assess the "drug-likeness" of a compound.
While some furo[2,3-d]pyrimidine analogs have demonstrated potent biological activity, they have occasionally been hampered by poor pharmacokinetic properties. researchgate.net However, medicinal chemistry efforts aim to optimize this balance. For instance, related pyrazolo[3,4-d]pyrimidines, which also suffer from suboptimal aqueous solubility, have been successfully modified using a prodrug approach to improve their ADME profile and in vivo efficacy. unisi.it
In silico and in vitro ADME evaluations of related pyrazolo[3,4-d]pyrimidines have shown that despite suboptimal aqueous solubility, the series exhibited an optimal ability to cross the gastrointestinal membrane and the blood-brain barrier, as demonstrated by Parallel Artificial Membrane Permeability Assay (PAMPA). mdpi.com Certain thieno[2,3-d]pyrimidine derivatives have also been reported to have favorable pharmacokinetic profiles. researchgate.net These studies highlight that while ADME properties can be a challenge, rational drug design and formulation strategies can be employed to develop furo[2,3-d]pyrimidine analogs with suitable characteristics for further clinical development.
Potential for Combination Therapeutic Approaches
The complexity of cancer often necessitates combination therapies that target multiple pathways simultaneously to improve efficacy and overcome resistance. The multi-targeted nature and mechanistic profile of furo[2,3-d]pyrimidine analogs make them attractive candidates for combination approaches.
The dual inhibition of multiple RTKs and tubulin by certain 5-methyl-furo[2,3-d]pyrimidine analogs suggests they may be valuable as single agents with inherent combination chemotherapy potential. doi.orgresearchgate.net Furthermore, the ability of related scaffolds to sensitize cancer cells to conventional chemotherapy has been demonstrated. A study on pyrrolo[2,3-d]pyrimidin-4-one derivatives found that several compounds, when used in combination with doxorubicin, showed a significant antiproliferative effect on seven different cancer cell lines, while not affecting cell growth when used alone. nih.gov This indicates a chemosensitization effect, where the compound enhances the cytotoxicity of a standard chemotherapeutic agent. This potential to act synergistically with existing cancer treatments represents a promising avenue for the clinical application of furo[2,3-d]pyrimidine-based drugs.
Emerging Trends and Future Research Directions for Furo 2,3 D Pyrimidin 4 Amines
Discovery of Novel Biological Targets and Therapeutic Applications
The therapeutic potential of furo[2,3-d]pyrimidine (B11772683) derivatives is expanding as researchers identify novel biological targets. Initially recognized for their anticancer properties, these compounds are now being investigated for a wider range of applications. The core strategy involves designing derivatives that can selectively inhibit key enzymes implicated in disease pathogenesis.
A significant area of focus is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. researchgate.net Derivatives of the furo[2,3-d]pyrimidine scaffold have been developed as potent inhibitors of several key kinases:
Epidermal Growth Factor Receptor (EGFR): Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines have been identified as potent EGFR inhibitors. researchgate.netnih.gov Certain derivatives have shown activity equipotent to the established drug Erlotinib, highlighting the potential of this scaffold in developing new treatments for EGFR-driven cancers. nih.gov
PI3K/AKT Pathway: The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) pathway is a critical signaling cascade for cell survival and proliferation. nih.gov Novel furo[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and AKT, which may help overcome resistance mechanisms seen with single-target agents. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis is a hallmark of cancer, and VEGFR-2 is a key mediator of this process. Furo[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit significant VEGFR-2 inhibitory activity, suggesting their potential as anti-angiogenic agents. nih.gov
Dihydrofolate Reductase (DHFR): Beyond kinases, furo[2,3-d]pyrimidines have been developed as novel antifolates that target DHFR, an enzyme critical for nucleotide synthesis. drugbank.com This application positions them as potential antitumor agents that disrupt DNA replication in cancer cells. drugbank.com
The table below summarizes the biological targets and activities of selected furo[2,3-d]pyrimidine derivatives, illustrating the scaffold's versatility.
| Derivative Class | Biological Target(s) | Reported Activity | Reference(s) |
| Chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines | EGFR | IC50 values comparable to Erlotinib | researchgate.netnih.gov |
| 1,3,4-Thiadiazole-furo[2,3-d]pyrimidine hybrids | PI3Kα/β, AKT | IC50 = 0.175, 0.071, 0.411 µM, respectively | nih.govrsc.org |
| Furo[2,3-d]pyrimidine-based chalcones | NCI 59 Cell Line Panel | Mean GI50 = 1.23 µM | nih.gov |
| Furo[3,2-e] nih.govrsc.orgnih.govtriazolo[1,5-c]pyrimidines | VEGFR-2 | IC50 = 38.72 nM | nih.gov |
| Classical Furo[2,3-d]pyrimidine Analogues | DHFR | IC50 range of 10⁻⁶ to 10⁻⁸ M | drugbank.com |
Advanced Synthetic Methodologies and High-Throughput Synthesis
The exploration of the vast chemical space around the furo[2,3-d]pyrimidine core necessitates the development of advanced and efficient synthetic methodologies. Traditional methods are being supplemented and replaced by modern techniques that offer higher yields, greater molecular diversity, and compatibility with high-throughput synthesis platforms.
Key synthetic strategies include:
Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules like furo[2,3-d]pyrimidines in a single step from three or more starting materials. An efficient method for synthesizing heteroannulated pyrimidones has been developed using a cyanoacetamide-based MCR approach. researchgate.net
Cascade Annulation: Researchers have developed an attractive approach for preparing pyrrolo[2,3-d]pyrimidines, a related scaffold, via a cascade annulation process. nih.gov This one-pot reaction involves multiple bond-forming events and demonstrates high atom economy. nih.gov
Thermal Cyclocondensation: This method is used to construct the fused ring system. For example, the furo[2,3-d]pyrimidine core can be obtained via the thermal cyclocondensation of a suitable furan (B31954) derivative with reagents like formic acid and acetic anhydride. nih.govrsc.org
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate the synthesis of fused pyrimidine (B1678525) systems, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net
These advanced methods are crucial for generating large libraries of 6-Phenylfuro[2,3-d]pyrimidin-4-amine analogues, enabling comprehensive structure-activity relationship (SAR) studies and the rapid identification of lead compounds.
Development of Prodrug Strategies and Targeted Delivery Systems
A significant challenge in the development of many kinase inhibitors, including pyrimidine-based scaffolds, is their suboptimal aqueous solubility, which can limit bioavailability and clinical application. unisi.itmdpi.com To address this, researchers are increasingly exploring prodrug strategies and targeted delivery systems.
Prodrug Strategies: A prodrug is an inactive or less active derivative of a parent drug that undergoes bioconversion in the body to release the active compound. unisi.it For heterocyclic kinase inhibitors like pyrazolo[3,4-d]pyrimidines, which are structurally similar to furo[2,3-d]pyrimidines, a one-pot, two-step procedure has been successfully applied to synthesize prodrugs with improved aqueous solubility and more favorable pharmacokinetic profiles. unisi.it This approach, which often involves creating more soluble carbamate (B1207046) or ester linkages, could be directly applicable to this compound to enhance its drug-like properties. unisi.it
Targeted Delivery Systems: Nanoparticle-based delivery systems offer another promising avenue. For instance, halloysite (B83129) nanotubes (HNTs) have been used as carriers for pyrazolo[3,4-d]pyrimidine molecules to improve their delivery to prostate and bladder cancer cells. mdpi.com Such systems can protect the drug from premature degradation, improve its solubility, and potentially target it to tumor tissues, thereby increasing efficacy and reducing systemic side effects.
Application of Artificial Intelligence and Machine Learning in Furo[2,3-d]pyrimidine Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, from target identification to lead optimization. nih.govresearchgate.net These computational tools are particularly well-suited for designing novel furo[2,3-d]pyrimidine derivatives.
Key applications of AI in this context include:
Target Identification and Validation: AI can analyze vast biological datasets to identify and validate novel protein targets for which furo[2,3-d]pyrimidine-based inhibitors could be developed. nih.govmdpi.com
De Novo Drug Design: Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. mdpi.comcrimsonpublishers.com These models can be trained on existing libraries of kinase inhibitors to generate novel this compound analogues predicted to have high binding affinity and selectivity.
Predictive Modeling: ML algorithms can build models to predict the physicochemical properties, bioactivity, pharmacokinetics, and toxicity (ADMET) of designed compounds before they are synthesized. nih.govpremierscience.com This in silico screening significantly reduces the time and cost associated with identifying promising drug candidates. premierscience.com
Structure-Based Design: AI tools like convolutional neural networks (CNNs) can analyze the 3D structure of target proteins to predict protein-ligand binding affinities with high accuracy, guiding the rational design of more potent inhibitors. crimsonpublishers.com
Addressing Resistance Mechanisms in Drug Development
The emergence of drug resistance is a major obstacle in cancer therapy. nih.gov Future research on furo[2,3-d]pyrimidin-4-amines is heavily focused on designing compounds that can circumvent or overcome known resistance mechanisms.
Several strategies are being employed:
Dual-Target Inhibition: A key strategy to overcome resistance is the simultaneous inhibition of multiple critical signaling pathways. nih.gov For example, designing dual PI3K/ERK inhibitors can be an effective approach, as the combined inhibition has been identified as a viable cancer therapy to overcome resistance to single-pathway inhibitors. nih.gov
Targeting Resistant Mutants: New generations of inhibitors are being designed to be effective against mutated forms of kinases that are resistant to first-generation drugs. Strategic modifications to the furo[2,3-d]pyrimidine scaffold aim to improve efficacy against resistant mutations. mdpi.com
Activity Against Resistant Cell Lines: A direct way to assess the potential of new compounds to overcome resistance is to test them against drug-resistant cancer cell lines. Several furo[2,3-d]pyrimidine derivatives have demonstrated potent cytotoxic activity against the resistant MCF-7 breast cancer cell line, indicating their potential to treat resistant tumors. nih.govnih.gov
By focusing on these innovative approaches, the scientific community aims to develop next-generation furo[2,3-d]pyrimidine-based therapies that are more potent, selective, and durable in the face of drug resistance.
Q & A
Q. What are the key synthetic routes for preparing 6-Phenylfuro[2,3-d]pyrimidin-4-amine derivatives?
The synthesis typically involves nucleophilic substitution reactions at the pyrimidine core. A general procedure includes:
- Step 1 : Reacting a furopyrimidine precursor (e.g., 4-chloro-2,6-dimethylfuro[2,3-d]pyrimidine) with substituted anilines in aqueous or polar aprotic solvents.
- Step 2 : Purification via column chromatography (e.g., using hexane/ethyl acetate gradients) to isolate derivatives.
- Step 3 : Crystallization or precipitation to obtain pure compounds.
For example, N-(4-chlorophenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine was synthesized with a 63% yield using DMSO as a solvent, followed by precipitation and chromatography . Variations in substituents (e.g., ethynyl, methoxy) require tailored reaction conditions .
Q. How can NMR spectroscopy confirm the structure of this compound derivatives?
1H NMR is critical for verifying substituent positions and hydrogen environments. Key observations include:
- Methyl groups : Singlets at δ 2.43–2.50 ppm for CH3 on the pyrimidine ring .
- Aromatic protons : Doublets (e.g., δ 7.39–7.89 ppm for para-substituted phenyl groups) with coupling constants (J = 8.4 Hz) confirming substitution patterns .
- Exchangeable protons : Broad signals for NH groups (e.g., δ 9.56–9.74 ppm) that disappear upon deuterium exchange .
For advanced validation, 13C NMR and 2D experiments (e.g., HSQC) can resolve overlapping signals in complex derivatives .
Q. What purification techniques optimize isolation of this compound analogs?
- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) for non-polar derivatives (Rf ~0.13–0.30) .
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals (e.g., compound 8 with mp 156.6–157.2°C) .
- Acid-base extraction : For hydrochlorides (e.g., compound 21 ), precipitate using anhydrous HCl in diethyl ether .
Advanced Research Questions
Q. How can computational methods enhance the design of this compound derivatives?
Integrate quantum chemical calculations (e.g., DFT) and reaction path simulations to:
- Predict substituent effects on solubility and reactivity. For instance, methoxy or propoxy groups improve water solubility by enhancing hydrogen bonding .
- Optimize reaction conditions (e.g., solvent polarity, temperature) using machine learning models trained on existing datasets (e.g., yield and Rf values from ).
- Validate synthetic feasibility of novel analogs (e.g., N-1-benzofuran-5-yl derivatives ) before lab experiments .
Q. What strategies resolve contradictory data in characterizing this compound analogs?
- Cross-validation : Compare melting points (e.g., 65.2–67.1°C for compound 14 vs. 193.0–194.2°C for compound 7 ) with computational predictions to identify impurities .
- HPLC-MS : Detect trace byproducts (e.g., incomplete substitution products) that may skew NMR or elemental analysis results .
- Single-crystal XRD : Resolve ambiguities in regiochemistry for derivatives with similar Rf values .
Q. How do substituents influence the physicochemical properties of this compound derivatives?
- Alkyl chains : Longer chains (e.g., propyl in compound 13 ) reduce melting points (87.2–87.9°C) compared to methyl analogs, enhancing solubility in organic solvents .
- Electron-withdrawing groups : Chlorophenyl substituents (e.g., compound 8 ) increase thermal stability (mp >150°C) due to enhanced intermolecular interactions .
- Hydrogen-bond donors : NH groups in compound 5 (δ 9.56 ppm) improve crystallinity but may reduce bioavailability due to aggregation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
